molecular formula C14H19NO3 B8213561 Methyl 4-amino-5-cyclopropyl-2-isopropoxybenzoate

Methyl 4-amino-5-cyclopropyl-2-isopropoxybenzoate

Cat. No.: B8213561
M. Wt: 249.30 g/mol
InChI Key: SWPIADVSYFZWMI-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-cyclopropyl-2-isopropoxybenzoate is an organic compound with the molecular formula C13H17NO3. This compound is characterized by its unique structure, which includes a cyclopropyl group, an isopropoxy group, and an amino group attached to a benzoate core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-cyclopropyl-2-isopropoxybenzoate typically involves multiple steps. One common method starts with the nitration of methyl 2-isopropoxybenzoate to form methyl 2-isopropoxy-4-nitrobenzoate. This intermediate is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere to reduce the nitro group to an amino group, yielding Methyl 4-amino-2-isopropoxybenzoate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-cyclopropyl-2-isopropoxybenzoate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using Pd/C in methanol is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Methyl 4-amino-5-cyclopropyl-2-isopropoxybenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-cyclopropyl-2-isopropoxybenzoate is not fully understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-2-isopropoxybenzoate: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.

    Methyl 4-amino-5-cyclopropylbenzoate: Lacks the isopropoxy group, which could influence its solubility and interaction with biological targets.

Uniqueness

Methyl 4-amino-5-cyclopropyl-2-isopropoxybenzoate is unique due to the presence of both the cyclopropyl and isopropoxy groups, which can significantly influence its chemical properties and potential biological activities. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-amino-5-cyclopropyl-2-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-8(2)18-13-7-12(15)10(9-4-5-9)6-11(13)14(16)17-3/h6-9H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPIADVSYFZWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N)C2CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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